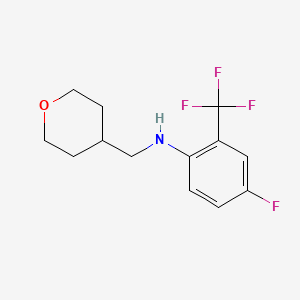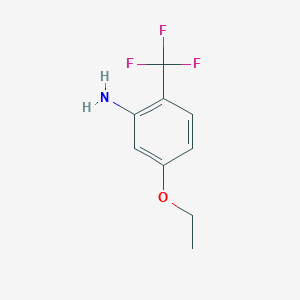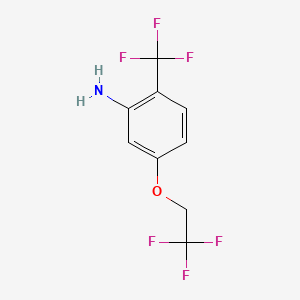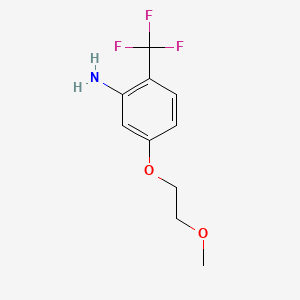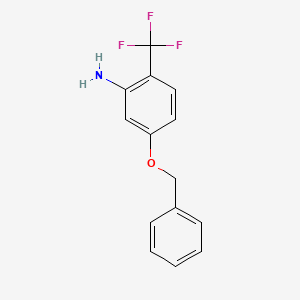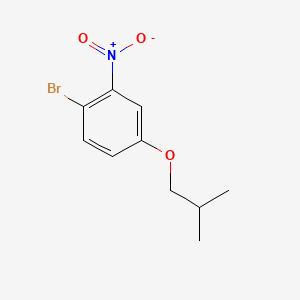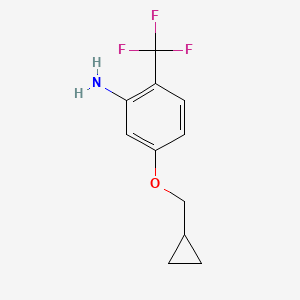
5-(Cyclopropylmethoxy)-2-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Cyclopropylmethoxy)-2-(trifluoromethyl)aniline is an organic compound characterized by the presence of a cyclopropylmethoxy group and a trifluoromethyl group attached to an aniline core. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using reagents such as Umemoto’s reagents, which facilitate the direct introduction of the trifluoromethyl group into organic compounds . The reaction conditions often involve the use of hexafluoroisopropanol (HFIP) as a solvent, which establishes a hydrogen bonding network with the aniline and trifluoromethyl reagent, enhancing reactivity and selectivity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can optimize reaction conditions and minimize the formation of by-products, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
5-(Cyclopropylmethoxy)-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the aniline form.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include trifluoromethylated quinones, nitroanilines, and various substituted aniline derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(Cyclopropylmethoxy)-2-(trifluoromethyl)aniline has diverse applications in scientific research:
Biology: The compound’s unique chemical properties make it a useful probe in studying biological systems, particularly in understanding enzyme-substrate interactions and protein-ligand binding.
Medicine: Its potential as a pharmaceutical intermediate is explored in drug discovery, particularly in the development of novel therapeutics with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 5-(Cyclopropylmethoxy)-2-(trifluoromethyl)aniline involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and electronic effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial in its role as a pharmaceutical intermediate, where it can modulate the activity of target proteins and enzymes by binding to specific active sites .
Comparison with Similar Compounds
Similar Compounds
- 3-(Cyclopropylmethoxy)-5-(trifluoromethyl)aniline
- 5-(Methoxy)-2-(trifluoromethyl)aniline
- 5-(Cyclopropylmethoxy)-2-(fluoromethyl)aniline
Uniqueness
5-(Cyclopropylmethoxy)-2-(trifluoromethyl)aniline stands out due to the presence of both the cyclopropylmethoxy and trifluoromethyl groups, which confer unique chemical and physical properties. The trifluoromethyl group significantly enhances the compound’s stability and bioactivity, making it more effective in various applications compared to its analogs .
Properties
IUPAC Name |
5-(cyclopropylmethoxy)-2-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)9-4-3-8(5-10(9)15)16-6-7-1-2-7/h3-5,7H,1-2,6,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHKKNMQDFKJSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC(=C(C=C2)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
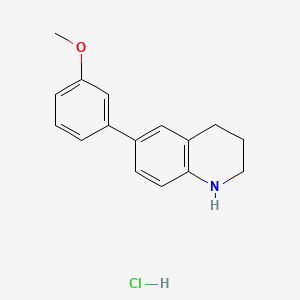
![4-Methoxy-3'-methyl-[1,1'-biphenyl]-2-amine](/img/structure/B8213014.png)
![3'-Chloro-4-methoxy-[1,1'-biphenyl]-2-amine](/img/structure/B8213018.png)
![3'-(Benzyloxy)-4-methoxy-[1,1'-biphenyl]-2-amine](/img/structure/B8213020.png)
![4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-amine](/img/structure/B8213025.png)
![4-Methoxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B8213033.png)
![4-Methoxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine](/img/structure/B8213041.png)
